molecular formula C6H8I2N2 B8233125 4,5-diiodo-2-isopropyl-1H-imidazole

4,5-diiodo-2-isopropyl-1H-imidazole

Cat. No.: B8233125
M. Wt: 361.95 g/mol
InChI Key: CHFRFTOVWIUUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Diiodo-2-isopropyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two iodine atoms at the 4 and 5 positions and an isopropyl group at the 2 position of the imidazole ring. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diiodo-2-isopropyl-1H-imidazole can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles . Another approach involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitate the formation of the imidazole ring from acetophenones and benzylic amines in the presence of an oxidant like tert-butylhydroperoxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of catalysts, solvents, and reaction conditions is crucial to achieving the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

4,5-Diiodo-2-isopropyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nickel catalysts, N-heterocyclic carbenes, and oxidants like tert-butylhydroperoxide. The reaction conditions typically involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Substitution reactions can yield various substituted imidazoles, while oxidation and reduction reactions can lead to different imidazole derivatives .

Scientific Research Applications

4,5-Diiodo-2-isopropyl-1H-imidazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: It is investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities.

    Industry: The compound is used in the production of agrochemicals, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 4,5-diiodo-2-isopropyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential enzymes in microorganisms .

Comparison with Similar Compounds

4,5-Diiodo-2-isopropyl-1H-imidazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

4,5-diiodo-2-propan-2-yl-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8I2N2/c1-3(2)6-9-4(7)5(8)10-6/h3H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFRFTOVWIUUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(N1)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8I2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-diiodo-2-isopropyl-1H-imidazole
Reactant of Route 2
4,5-diiodo-2-isopropyl-1H-imidazole
Reactant of Route 3
4,5-diiodo-2-isopropyl-1H-imidazole
Reactant of Route 4
Reactant of Route 4
4,5-diiodo-2-isopropyl-1H-imidazole
Reactant of Route 5
4,5-diiodo-2-isopropyl-1H-imidazole
Reactant of Route 6
Reactant of Route 6
4,5-diiodo-2-isopropyl-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.